molecular formula C9H9ClN2 B13837186 4-Chloro-1-ethylpyrrolo[2,3-c]pyridine

4-Chloro-1-ethylpyrrolo[2,3-c]pyridine

Cat. No.: B13837186
M. Wt: 180.63 g/mol
InChI Key: VGWZALISINVCGI-UHFFFAOYSA-N
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Description

4-Chloro-1-ethylpyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole-pyridine core. Its structure includes a chlorine substituent at position 4 and an ethyl group at position 1 (N-ethyl substitution). Pyrrolo[2,3-c]pyridines are pharmacologically significant due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors .

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

4-chloro-1-ethylpyrrolo[2,3-c]pyridine

InChI

InChI=1S/C9H9ClN2/c1-2-12-4-3-7-8(10)5-11-6-9(7)12/h3-6H,2H2,1H3

InChI Key

VGWZALISINVCGI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=C(C=NC=C21)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-6-azaindole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-6-azaindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6-azaindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This inhibition can lead to the modulation of biological processes, such as cell proliferation and apoptosis, which are crucial in the treatment of diseases like cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of pyrrolo-pyridine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituents Biological Activity Key References
4-Chloro-1-ethylpyrrolo[2,3-c]pyridine Cl (position 4), ethyl (position 1) Anticancer (hypothesized)
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine Cl (position 4), H (position 1) HCV replication inhibitor
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Cl (position 5), ester (position 2) Intermediate for drug synthesis
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Cl (position 4), CN (position 5) Not reported (potential kinase inhibitor)
3-Chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine Cl (position 3), F (position 7) Unknown (exploratory cytotoxic agent)

Key Observations:

  • Chlorine Position: Chlorine at position 4 (as in 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine) correlates with antiviral activity, while position 5 (e.g., 5-Chloro derivatives) is common in intermediates for cytotoxic agents .
  • N-Alkylation: The ethyl group at position 1 in the target compound may enhance lipophilicity and bioavailability compared to unsubstituted analogs like 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine .

Physicochemical Properties

  • Crystallography: 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine exhibits a planar structure with intermolecular N–H⋯N hydrogen bonds, contributing to crystal stability and solubility .
  • Lipophilicity: Ethyl or methyl substitutions increase logP values compared to unsubstituted analogs, impacting blood-brain barrier penetration .

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